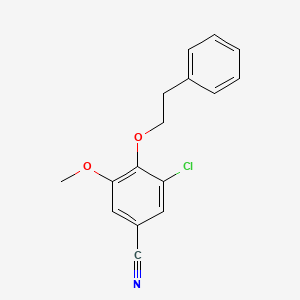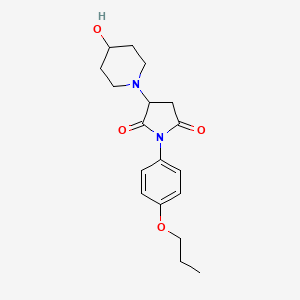![molecular formula C17H18ClNO2S B5177631 2-[(4-chlorophenyl)thio]-N-(4-ethoxyphenyl)propanamide](/img/structure/B5177631.png)
2-[(4-chlorophenyl)thio]-N-(4-ethoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-chlorophenyl)thio]-N-(4-ethoxyphenyl)propanamide, also known as CEP, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. CEP is a synthetic molecule that has been shown to have various biochemical and physiological effects, making it an attractive candidate for further study.
作用機序
The mechanism of action of 2-[(4-chlorophenyl)thio]-N-(4-ethoxyphenyl)propanamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Specifically, 2-[(4-chlorophenyl)thio]-N-(4-ethoxyphenyl)propanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer effects, 2-[(4-chlorophenyl)thio]-N-(4-ethoxyphenyl)propanamide has been shown to have other biochemical and physiological effects. For example, studies have demonstrated that 2-[(4-chlorophenyl)thio]-N-(4-ethoxyphenyl)propanamide can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels). 2-[(4-chlorophenyl)thio]-N-(4-ethoxyphenyl)propanamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using 2-[(4-chlorophenyl)thio]-N-(4-ethoxyphenyl)propanamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities and purified for use in experiments. Additionally, 2-[(4-chlorophenyl)thio]-N-(4-ethoxyphenyl)propanamide has been shown to have low toxicity, which makes it a safer alternative to other compounds that may have more harmful side effects.
However, one limitation of using 2-[(4-chlorophenyl)thio]-N-(4-ethoxyphenyl)propanamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects. Additionally, 2-[(4-chlorophenyl)thio]-N-(4-ethoxyphenyl)propanamide may have off-target effects that could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research involving 2-[(4-chlorophenyl)thio]-N-(4-ethoxyphenyl)propanamide. One area of interest is the development of more potent and selective HDAC inhibitors, which could have potential applications in the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(4-chlorophenyl)thio]-N-(4-ethoxyphenyl)propanamide and its potential off-target effects. Finally, there is a need for more in vivo studies to determine the efficacy and safety of 2-[(4-chlorophenyl)thio]-N-(4-ethoxyphenyl)propanamide as a potential therapeutic agent.
合成法
2-[(4-chlorophenyl)thio]-N-(4-ethoxyphenyl)propanamide can be synthesized through a multi-step process that involves the reaction of 4-chlorothiophenol with 4-ethoxybenzoyl chloride, followed by the addition of propanoic acid and triethylamine. The resulting compound is then purified through column chromatography to obtain pure 2-[(4-chlorophenyl)thio]-N-(4-ethoxyphenyl)propanamide.
科学的研究の応用
2-[(4-chlorophenyl)thio]-N-(4-ethoxyphenyl)propanamide has been shown to have potential applications in medical research, particularly in the field of cancer treatment. Studies have demonstrated that 2-[(4-chlorophenyl)thio]-N-(4-ethoxyphenyl)propanamide can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further investigation.
特性
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(4-ethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S/c1-3-21-15-8-6-14(7-9-15)19-17(20)12(2)22-16-10-4-13(18)5-11-16/h4-12H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDZOKOVPFZEDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(C)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-(4-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}-6-methoxyphenol](/img/structure/B5177554.png)
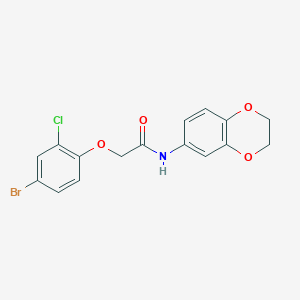
![5-acetyl-4-(2-chlorophenyl)-2-{[2-(2,5-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5177562.png)
![N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]benzamide](/img/structure/B5177567.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B5177575.png)
![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5177582.png)
![4-chloro-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B5177603.png)
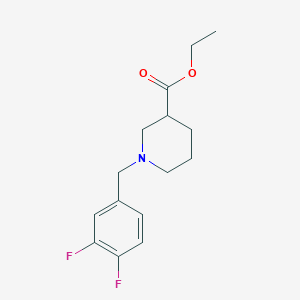
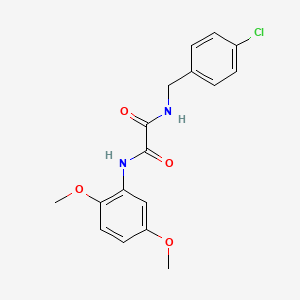
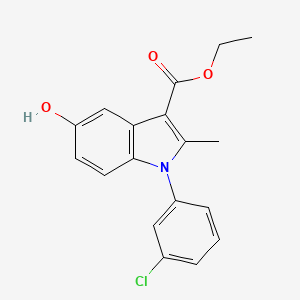
![2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-[3-(3-pyridinyloxy)propyl]acetamide](/img/structure/B5177625.png)
![6-(3-chlorophenyl)-N-(4-fluorobenzyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5177637.png)
